Cas no 307531-83-5 ((1,3-Dioxolan-2-ylethyl)zinc bromide, 0.50 M in THF)
(1,3-Dioxolan-2-ylethyl)zinc bromide, 0.50 M in THF Chemical and Physical Properties
Names and Identifiers
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- Zinc,bromo[2-(1,3-dioxolan-2-yl-kO1)ethyl-kC]-
- 2-(1,3-Dioxolan-2-yl)ethylzinc bromide
- (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE
- 2-(1,3-DIOXOLAN-2-YL))ETHYL)ZINC BROMIDE SOLUTION
- 2-(1,3-dioxolan-2-yl)]ethyl]zinc bromide solution
- 2-(1,3-Dioxolan-2-yl)]ethyl]zinc bromide solution 0.5 in THF
- 2-(1,3-Dioxolan-2-yl)ethylzinc broMide,0.5M in THF,packaged under Argon in resealable CheMSeal^t bottles
- 2-[2-(1,3-DIOXOLANYL)]ETHYLZINC BROMIDE
- bromozinc(1+);2-ethyl-1,3-dioxolane
- 864501-59-7
- 307531-83-5
- 2-(1,3-Dioxolan-2-yl)ethylzinc bromide, 0.5M in THF
- AKOS015912672
- MFCD02260129
- (1,3-Dioxolan-2-ylethyl)zinc bromide 0.5 M in Tetrahydrofuran
- (1,3-Dioxolan-2-ylethyl)zinc bromide, 0.50 M in THF
-
- MDL: MFCD02260129
- Inchi: 1S/C5H9O2.BrH.Zn/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1
- InChI Key: FBIHMCAQTQOHLI-UHFFFAOYSA-M
- SMILES: Br[Zn+].O1CCOC1C[CH2-]
Computed Properties
- Exact Mass: 243.90800
- Monoisotopic Mass: 243.90773g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 56.9
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 18.5
Experimental Properties
- Color/Form: Black liquid
- Density: 0.984 g/mL at 25 °C
- Boiling Point: 65 °C
- Flash Point: Fahrenheit: 1.4 ° f < br / > Celsius: -17 ° C < br / >
- Water Partition Coefficient: Reacts with water.
- PSA: 18.46000
- LogP: 1.56010
- Solubility: Not determined
- Sensitiveness: Air Sensitive
- Color/Form: 0.5 M in THF
(1,3-Dioxolan-2-ylethyl)zinc bromide, 0.50 M in THF Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H302-H314-H335-H351
- Warning Statement: P210-P260-P280-P305+P351+P338-P370+P378-P403+P235
- Hazardous Material transportation number:UN 2056 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-14-19-34-37-40
- Safety Instruction: S16; S26; S33; S36/37
-
Hazardous Material Identification:
- HazardClass:4.3
- Storage Condition:2-8°C
- Risk Phrases:R11; R19; R20/21/22; R36/37/38
(1,3-Dioxolan-2-ylethyl)zinc bromide, 0.50 M in THF Pricemore >>
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| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H58916-50ml |
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(1,3-Dioxolan-2-ylethyl)zinc bromide, 0.50 M in THF Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
Additional information on (1,3-Dioxolan-2-ylethyl)zinc bromide, 0.50 M in THF
Comprehensive Overview of (1,3-Dioxolan-2-ylethyl)zinc bromide (CAS No. 307531-83-5) and Its Applications in Modern Chemistry
(1,3-Dioxolan-2-ylethyl)zinc bromide, with the CAS number 307531-83-5, is a highly specialized organozinc reagent widely utilized in synthetic organic chemistry. This compound, typically supplied as a 0.50 M solution in tetrahydrofuran (THF), plays a pivotal role in advanced carbon-carbon bond-forming reactions. Its unique structure, featuring a 1,3-dioxolane protecting group, offers exceptional stability and reactivity, making it a preferred choice for chemists working on complex molecular architectures.
The growing interest in organozinc reagents like (1,3-Dioxolan-2-ylethyl)zinc bromide stems from their remarkable compatibility with various functional groups and their ability to participate in Negishi coupling reactions. These characteristics align perfectly with current research trends focusing on sustainable and efficient synthetic methodologies. Recent advancements in cross-coupling chemistry have further highlighted the importance of such reagents in pharmaceutical development and materials science.
One of the most frequently asked questions in modern organic synthesis revolves around the handling and storage of air-sensitive reagents. The 0.50 M THF solution format of (1,3-Dioxolan-2-ylethyl)zinc bromide addresses this concern by providing a convenient, ready-to-use formulation that minimizes exposure to atmospheric moisture and oxygen. This practical aspect significantly enhances its utility in laboratory settings, particularly for researchers investigating asymmetric synthesis or developing novel heterocyclic compounds.
The 1,3-dioxolane moiety in this reagent serves multiple purposes: it acts as a protecting group for carbonyl functionalities while simultaneously directing the reactivity of the zinc center. This dual functionality has made (1,3-Dioxolan-2-ylethyl)zinc bromide particularly valuable in the synthesis of complex natural products and bioactive molecules. Recent publications have demonstrated its effectiveness in constructing challenging quaternary carbon centers, a topic of significant interest in medicinal chemistry research.
From a green chemistry perspective, the use of organozinc reagents represents an important advancement over traditional organolithium or Grignard reagents due to their lower basicity and reduced side reactions. The THF solution format of (1,3-Dioxolan-2-ylethyl)zinc bromide further contributes to sustainability by minimizing solvent waste and improving atom economy in multi-step syntheses. These attributes align with the pharmaceutical industry's growing emphasis on process intensification and waste reduction.
In the context of drug discovery, researchers frequently search for information about building blocks for fragment-based drug design. The structural features of (1,3-Dioxolan-2-ylethyl)zinc bromide make it an excellent candidate for introducing functionalized ethylene bridges into target molecules, particularly in the development of kinase inhibitors and GPCR modulators. Its compatibility with various transition metal catalysts allows for diverse structural modifications that are crucial in structure-activity relationship studies.
The analytical characterization of (1,3-Dioxolan-2-ylethyl)zinc bromide typically involves NMR spectroscopy and titration methods to confirm concentration and purity. These quality control measures ensure reliable performance in sensitive applications such as stereoselective synthesis and conjugate addition reactions. The compound's stability profile in THF solution has been extensively documented, providing researchers with valuable data for experimental planning and optimization.
Emerging applications in materials science have expanded the utility of (1,3-Dioxolan-2-ylethyl)zinc bromide beyond traditional organic synthesis. Its ability to introduce functionalized alkyl groups has been exploited in the modification of polymer side chains and the preparation of organic electronic materials. This versatility addresses the increasing demand for tailored molecular structures in advanced material development, particularly in the field of organic semiconductors.
For researchers investigating catalytic asymmetric synthesis, the reagent's compatibility with various chiral ligands and transition metal catalysts offers numerous possibilities for creating enantiomerically enriched compounds. This aspect has become increasingly important as regulatory agencies place greater emphasis on chiral purity in pharmaceutical development. The compound's performance in diastereoselective reactions has been particularly noteworthy in recent synthetic studies.
The technical literature contains numerous examples of (1,3-Dioxolan-2-ylethyl)zinc bromide being employed in tandem reaction sequences, where its reactivity can be harnessed for multiple transformations in a single operation. This efficiency aligns with current trends toward convergent synthesis strategies that reduce purification steps and improve overall yield. Such applications demonstrate the compound's value in streamlining complex synthetic routes.
In educational settings, (1,3-Dioxolan-2-ylethyl)zinc bromide serves as an excellent example for teaching advanced concepts in organometallic chemistry and protective group strategies. Its well-characterized behavior and predictable reactivity make it suitable for demonstrating important principles while minimizing safety concerns associated with more reactive organometallic compounds. This pedagogical value contributes to its continued presence in advanced chemistry curricula.
Looking toward future developments, the unique properties of (1,3-Dioxolan-2-ylethyl)zinc bromide position it as a key player in emerging areas such as click chemistry and bioorthogonal reactions. Its potential for creating molecular diversity while maintaining excellent functional group tolerance makes it particularly attractive for these rapidly evolving fields. As synthetic methodologies continue to advance, this reagent will likely find new applications in cutting-edge chemical research.
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